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The tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid
sequence, plays a crucial role in a myriad of physiological processes across the animal
kingdom. This technical guide provides a comprehensive overview of the structural homology
between vertebrate and invertebrate tachykinins, with a focus on the implications for receptor
interaction and signaling. Detailed experimental protocols for the characterization of these
peptides and their receptors are provided, alongside quantitative data and visual
representations of key pathways and relationships to facilitate a deeper understanding for
researchers and professionals in drug development.

Structural Homology: A Tale of Two Tails

Tachykinins are defined by their signature C-terminal motif. In vertebrates, this consensus
sequence is Phe-X-Gly-Leu-Met-NH2, where "X is typically an aromatic or branched aliphatic
amino acid.[1][2] This conserved region is critical for receptor activation. In contrast, most
invertebrate peptides with tachykinin-like activity, often referred to as tachykinin-related
peptides (TKRPSs), possess a different conserved C-terminus: Phe-X-Gly-Y-Arg-NH2, where 'X'
and 'Y' are variable residues.[2][3]

Interestingly, a class of "invertebrate tachykinins" has been identified, primarily in the salivary
glands of species like the mosquito Aedes aegypti, which possess the vertebrate-like Phe-X-
Gly-Leu-Met-NH2 C-terminus.[4][5] These peptides, such as sialokinins, are thought to be a
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product of convergent evolution, allowing them to interact with vertebrate host tachykinin

receptors to facilitate blood feeding.[5]

The N-terminal region of tachykinins is more variable and is thought to contribute to receptor
selectivity.[6] The following table provides a comparison of the amino acid sequences of
representative vertebrate and invertebrate tachykinins.

Table 1: Amino Acid Sequences of Representative Tachykinins
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Peptide

Species of Origin

Sequence

C-terminal Motif

Vertebrate

Tachykinins

Arg-Pro-Lys-Pro-GlIn-

Phe-Phe-Gly-Leu-

Substance P Mammals GIn-Phe-Phe-Gly-Leu-
Met-NH2
Met-NH2
His-Lys-Thr-Asp-Ser-
o Phe-Val-Gly-Leu-Met-
Neurokinin A Mammals Phe-Val-Gly-Leu-Met- NH2
NH2
Asp-Met-His-Asp-Phe-
o Phe-Val-Gly-Leu-Met-
Neurokinin B Mammals Phe-Val-Gly-Leu-Met- NH2
NH2
Invertebrate
Tachykinins
pGlu-Pro-Ser-Lys-
o Eledone moschata Phe-lle-Gly-Leu-Met-
Eledoisin Asp-Ala-Phe-lle-Gly-
(Octopus) NH2
Leu-Met-NH2
] Asn-Thr-Gly-Asp-Lys-
) o Aedes aegypti Phe-Tyr-Gly-Leu-Met-
Sialokinin | ] Phe-Tyr-Gly-Leu-Met-
(Mosquito) NH2
NH2
) Asp-Thr-Gly-Asp-Lys-
) o Aedes aegypti Phe-Tyr-Gly-Leu-Met-
Sialokinin 11 ] Phe-Tyr-Gly-Leu-Met-
(Mosquito) NH2
NH2
Invertebrate

Tachykinin-Related
Peptides

Locustatachykinin |

Locusta migratoria

(Locust)

Gly-Pro-Ser-Gly-Phe-
Tyr-Gly-Val-Arg-NH2

Phe-Tyr-Gly-Val-Arg-
NH2

Locustatachykinin Il

Locusta migratoria
(Locust)

Ala-Pro-Leu-Ser-Gly-
Phe-Tyr-Gly-Val-Arg-
NH2

Phe-Tyr-Gly-Val-Arg-
NH2
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Ala-Pro-GIn-Ala-Gly-

o Locusta migratoria Phe-Tyr-Gly-Val-Arg-
Locustatachykinin 11l Phe-Tyr-Gly-Val-Arg-
(Locust) NH2
NH2
] ] Ala-Pro-Ser-Leu-Gly- )
o Locusta migratoria ) Phe-His-Gly-Val-Arg-
Locustatachykinin 1V Phe-His-Gly-Val-Arg-
(Locust) NH2 NH2

Receptor Interactions and Signaling

In vertebrates, tachykinins exert their effects through three main G protein-coupled receptors
(GPCRs): NK1, NK2, and NK3.[7] These receptors exhibit preferential, but not exclusive,
binding to the endogenous tachykinins:

o NK1 Receptor: Substance P > Neurokinin A > Neurokinin B[8]
e NK2 Receptor: Neurokinin A > Neurokinin B > Substance P[8]
e NK3 Receptor: Neurokinin B > Neurokinin A > Substance P[8]

Upon agonist binding, these receptors couple to Gg/11 proteins, initiating a signaling cascade
that involves the activation of phospholipase C (PLC).[7] PLC then hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein
kinase C (PKC), leading to a variety of cellular responses.
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Tachykinin Receptor Signaling Pathway
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The following tables summarize the binding affinities and functional potencies of vertebrate
tachykinins at human tachykinin receptors.

Table 2: Binding Affinities (Ki, nM) of Vertebrate Tachykinins at Human NK Receptors

Ligand NK1 Receptor NK2 Receptor NK3 Receptor
Substance P 01-1 100 - 1000 >1000
Neurokinin A 10 - 100 1-10 100 - 1000
Neurokinin B 100 - 1000 10 - 100 1-10

Note: Ki values are approximate ranges compiled from multiple sources and can vary
depending on the experimental conditions.

Table 3: Functional Potencies (EC50, nM) of Vertebrate Tachykinins at Human NK Receptors

Ligand NK1 Receptor NK2 Receptor NK3 Receptor
Substance P 0.1-5 >1000 >1000
Neurokinin A 10 - 100 1-10 100 - 1000
Neurokinin B >1000 50 - 500 1-10

Note: EC50 values are approximate ranges compiled from multiple sources and can vary
depending on the assay and cell type used.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of
tachykinin structural homology and function.

Peptide Sequencing

Objective: To determine the amino acid sequence of a purified tachykinin peptide.

Methodology: Mass Spectrometry-Based Sequencing
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e Sample Preparation:
o Purify the tachykinin peptide using high-performance liquid chromatography (HPLC).
o Quantify the purified peptide using a suitable method (e.g., Bradford assay).

o If the peptide is part of a larger protein, perform in-solution or in-gel digestion with a
protease (e.g., trypsin) to generate smaller peptide fragments.

e Mass Spectrometry Analysis:

o Introduce the peptide sample into a mass spectrometer, typically using electrospray
ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

o In the first stage of mass analysis (MS1), determine the mass-to-charge ratio (m/z) of the
intact peptide ions.

o Select a specific peptide ion for fragmentation (tandem mass spectrometry or MS/MS).

o Fragment the selected ion, usually through collision-induced dissociation (CID), to
generate a series of fragment ions.

e Data Analysis:

o Analyze the resulting MS/MS spectrum to identify the fragment ion series (e.g., b- and y-
ions).

o The mass difference between consecutive ions in a series corresponds to the mass of a
specific amino acid residue.

o Use de novo sequencing algorithms or database search tools (e.g., MASCOT, Sequest) to
reconstruct the full amino acid sequence of the peptide.
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Workflow for Peptide Sequencing by Mass Spectrometry
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Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a tachykinin for its receptor.
Methodology:
e Membrane Preparation:

o Culture cells expressing the tachykinin receptor of interest (e.g., HEK293 cells transfected
with the NK1 receptor).

o Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the
membranes.

o Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
o Centrifuge the supernatant at a high speed to pellet the cell membranes.

o Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein
concentration.

e Binding Reaction:

o In a multi-well plate, add the membrane preparation, a fixed concentration of a
radiolabeled tachykinin (e.g., [3H]-Substance P), and varying concentrations of the
unlabeled competitor tachykinin.

o Include control wells for total binding (radioligand only) and non-specific binding
(radioligand in the presence of a high concentration of an unlabeled ligand).

o Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
e Separation and Detection:

o Rapidly filter the contents of each well through a glass fiber filter to separate bound from
free radioligand.

o Wash the filters with cold buffer to remove any unbound radioligand.
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o Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using
a scintillation counter.

o Data Analysis:
o Calculate the specific binding at each concentration of the competitor.

o Plot the specific binding as a function of the competitor concentration and fit the data to a
one-site competition model to determine the IC50 value.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Signal Transduction Assay: Calcium Mobilization

Objective: To measure the functional potency (EC50) of a tachykinin by quantifying the
increase in intracellular calcium upon receptor activation.

Methodology:
o Cell Preparation:

o Plate cells expressing the tachykinin receptor in a black, clear-bottom multi-well plate and
culture them until they form a confluent monolayer.

o Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often
containing probenecid to prevent dye leakage. Incubate to allow for dye uptake and de-
esterification.

e Assay Performance:
o Prepare a dilution series of the tachykinin agonist in the assay buffer.

o Place the cell plate in a fluorescence plate reader equipped with an automated injection
system.

o Record a baseline fluorescence reading.
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o Inject the tachykinin agonist into the wells and immediately begin recording the
fluorescence intensity over time.

o Data Analysis:
o Determine the peak fluorescence response for each concentration of the agonist.

o Plot the peak response as a function of the agonist concentration and fit the data to a
sigmoidal dose-response curve to determine the EC50 value.

Structural Relationships and Functional
Implications

The structural differences between vertebrate tachykinins and invertebrate TKRPs have
significant functional consequences. The C-terminal arginine in TKRPs is a key determinant for
their selective interaction with invertebrate tachykinin receptors and generally prevents them
from activating vertebrate tachykinin receptors.[3] Conversely, vertebrate tachykinins are
typically inactive at invertebrate TKRP receptors. This highlights the co-evolution of ligands and
their receptors within different animal lineages.

The existence of "invertebrate tachykinins™" with a vertebrate-like C-terminus in hematophagous
insects is a fascinating example of molecular mimicry. These peptides have likely evolved to
target the host's tachykinin receptors, inducing vasodilation and preventing blood coagulation,
thereby facilitating feeding.

Structural Classification of Tachykinin Peptides

Conclusion

The study of the structural homology of tachykinins provides valuable insights into the evolution
of neuropeptide signaling systems and offers a framework for the rational design of novel
therapeutics. The conserved C-terminal motif is a critical determinant of receptor activation,
while the variable N-terminus contributes to receptor selectivity. The distinct structural features
of vertebrate tachykinins, invertebrate TKRPs, and the unique "invertebrate tachykinins"
underscore the diverse evolutionary pressures that have shaped this important peptide family.
The experimental protocols detailed in this guide provide a robust toolkit for researchers to
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further explore the structure-function relationships of tachykinins and their receptors, paving the
way for the development of targeted therapies for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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